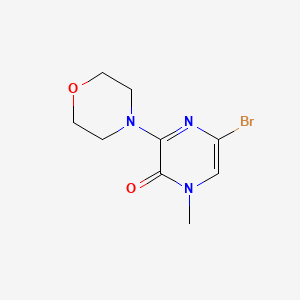
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic organic compound that contains bromine, methyl, and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the bromination of 1-methyl-3-morpholinopyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom, yielding 1-methyl-3-morpholinopyrazin-2(1H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, compounds similar to this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as building blocks for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Fluoro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Iodo-1-methyl-3-morpholinopyrazin-2(1H)-one
Uniqueness
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interactions with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C9H12BrN3O2 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-morpholin-4-ylpyrazin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c1-12-6-7(10)11-8(9(12)14)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
Clé InChI |
DFOSMTBZQDLHFV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C(C1=O)N2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















